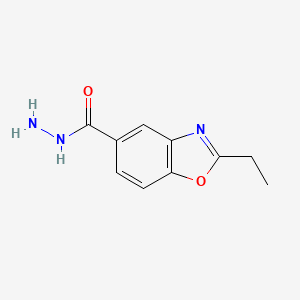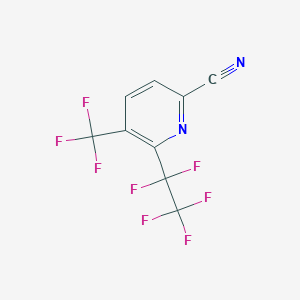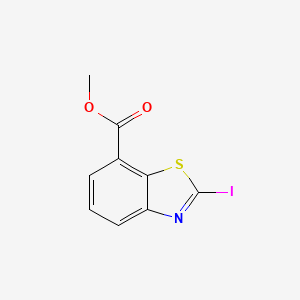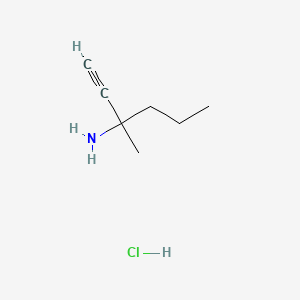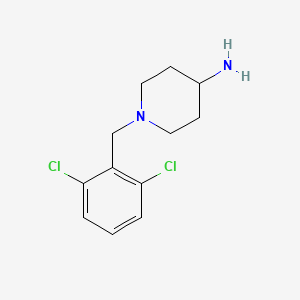![molecular formula C25H25N3O5 B12120570 N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide](/img/structure/B12120570.png)
N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation du 4-acétylaminobenzaldéhyde avec l’acide 4-méthoxyphénylacétique, suivie d’une cyclisation et de modifications ultérieures du groupe fonctionnel. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la durabilité environnementale. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes automatisés et de principes de chimie verte pour minimiser les déchets et la consommation d’énergie .
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en acide carboxylique.
Réduction : Le groupe carbonyle peut être réduit en alcool.
Substitution : Le groupe acétylamino peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que le pH, la température et les systèmes de solvants spécifiques .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone ou un acide carboxylique, tandis que la réduction du groupe carbonyle peut produire un alcool .
Applications de la recherche scientifique
N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles par diverses voies, ce qui entraîne les effets observés .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-(acétylamino)phényl]-2-{[3-(4-méthoxyphényl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acétamide
- N-[4-(acétylamino)phényl]-2-hydroxyacétyl}phényl)acétamide
Unicité
N-[4-(acétylamino)phényl]-2-hydroxy-7-(4-méthoxyphényl)-5-oxo-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C25H25N3O5 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O5/c1-14(29)26-17-5-7-18(8-6-17)27-25(32)20-13-23(31)28-21-11-16(12-22(30)24(20)21)15-3-9-19(33-2)10-4-15/h3-10,16,20H,11-13H2,1-2H3,(H,26,29)(H,27,32)(H,28,31) |
Clé InChI |
RUNDXUQURDLLHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)

